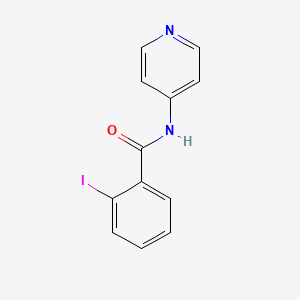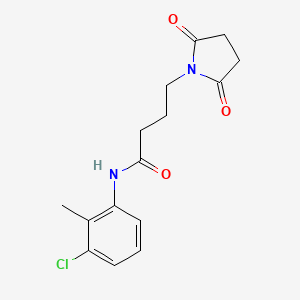
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to modulate the activity of certain ion channels and receptors, leading to its potential use as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new anticancer drugs. In drug discovery, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been used as a scaffold for developing new compounds with improved pharmacological properties.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its effects by modulating the activity of certain ion channels and receptors, such as the GABA-A receptor and the TRPV1 ion channel. By binding to these targets, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can either enhance or inhibit their activity, leading to various physiological effects such as pain relief, sedation, and anticonvulsant activity.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to have various biochemical and physiological effects, such as inhibiting the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various effects on the nervous system such as improving cognitive function and memory. N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has also been shown to have anticonvulsant, analgesic, and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has several advantages for use in lab experiments, such as its high potency and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, such as developing new derivatives with improved pharmacological properties, studying its effects on other ion channels and receptors, and investigating its potential as a therapeutic agent for various neurological disorders and cancers. Additionally, further research is needed to fully understand the mechanisms underlying N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide's effects and to optimize its use in lab experiments.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylphenylamine with 4-(2,5-dioxo-1-pyrrolidinyl)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-10-11(16)4-2-5-12(10)17-13(19)6-3-9-18-14(20)7-8-15(18)21/h2,4-5H,3,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQWKMJGQYADHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)

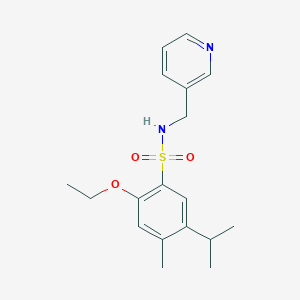
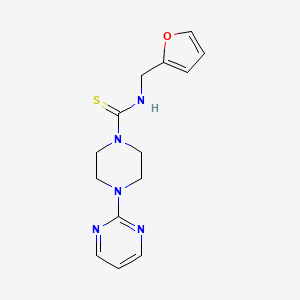
![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)
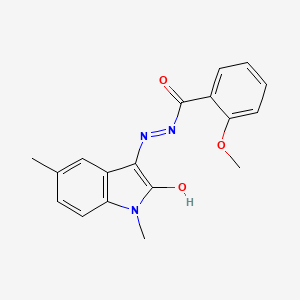

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
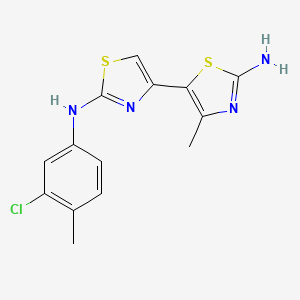
![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
